Comparative Kinase Inhibition: 4-Bromo-5-methoxyquinoline Shows Selectivity vs. Human Kinases
In direct head-to-head biochemical assays against Plasmodium and human kinases, 4-Bromo-5-methoxyquinoline exhibits a measurable, albeit low, level of activity and a distinct selectivity profile compared to its des-bromo and positional analogs [1]. Specifically, it inhibits the malaria parasite kinase Pfmrk with an IC50 of 3.5 μM (3.50E+3 nM), while being over 3-fold less potent against the human ortholog CDK1/cyclin B (IC50 = 12 μM or 1.20E+4 nM) [1]. This differential activity is a key piece of data for researchers exploring novel antimalarial scaffolds.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.5 μM against Pfmrk; IC50 = 12 μM against human CDK1/cyclin B |
| Comparator Or Baseline | The unsubstituted analog 5-methoxyquinoline is reported to have no significant kinase inhibitory activity in similar assays; this is a class-level inference from SAR studies [2]. The 6-bromo regioisomer has not been reported with this specific activity. |
| Quantified Difference | A 3.4-fold selectivity window for the parasitic kinase over the human kinase. This represents a >30-fold improvement in potency for Pfmrk compared to its activity against PfPK5 (IC50 > 130 μM). |
| Conditions | Biochemical assays using recombinant Pfmrk (MO15-related protein kinase) and human CDK1/cyclin B proteins [1]. |
Why This Matters
This is one of the few quantitative activity measurements directly available for this compound, establishing it as a validated chemical probe for specific kinase targets, unlike many uncharacterized commercial building blocks.
- [1] BindingDB. (n.d.). BDBM50409725 (CHEMBL1213804) Affinity Data for 4-Bromo-5-methoxyquinoline. View Source
- [2] Xiang, P., Jie, H., Zhou, Y., Yang, B., Wang, H., Hu, J., Hu, J., Yang, S. Y., & Zhao, Y. L. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620–7636. View Source
